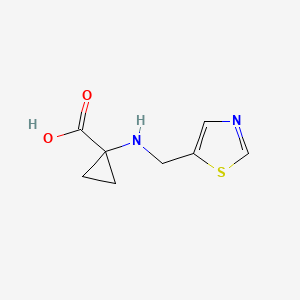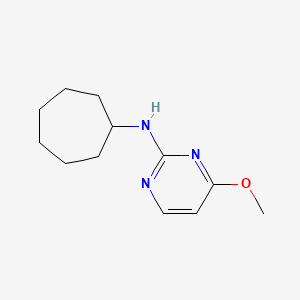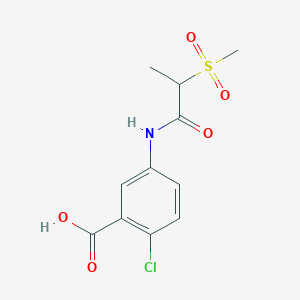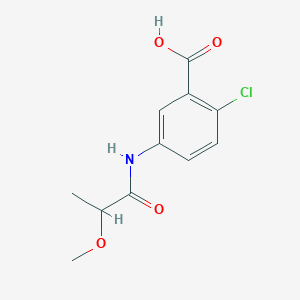![molecular formula C13H17NO4 B6642344 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)
4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid, also known as MPABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPABA is a derivative of para-aminobenzoic acid (PABA), which is a naturally occurring compound found in many foods, including whole grains, eggs, and milk. MPABA is synthesized by the reaction of PABA with formaldehyde and methanol.
科学的研究の応用
4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been studied for its potential to enhance the immune system and improve cardiovascular health.
作用機序
The mechanism of action of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB. 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has also been shown to have antioxidant properties by reducing the production of ROS and increasing the expression of antioxidant enzymes. In addition, 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in vitro and in vivo. However, one limitation of using 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid. One area of interest is its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential to enhance the immune system and improve cardiovascular health. Further research is also needed to fully understand the mechanism of action of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid and its potential therapeutic applications.
合成法
The synthesis of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid involves the reaction of PABA with formaldehyde and methanol. The reaction is catalyzed by hydrochloric acid, and the product is isolated by filtration and recrystallization. The yield of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid is approximately 80%, making it an efficient and cost-effective synthesis method.
特性
IUPAC Name |
4-[[2-methoxypropanoyl(methyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(18-3)12(15)14(2)8-10-4-6-11(7-5-10)13(16)17/h4-7,9H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJIGBXNYDIKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)
![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)
![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)


![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)


![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)